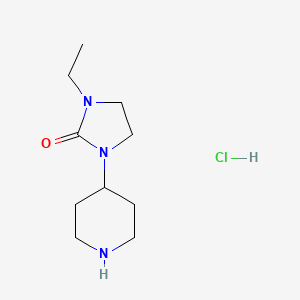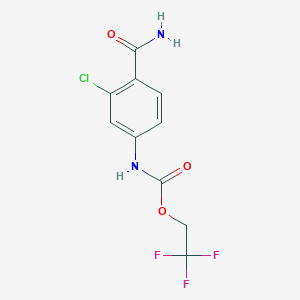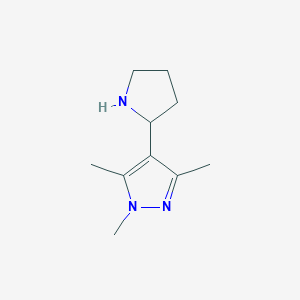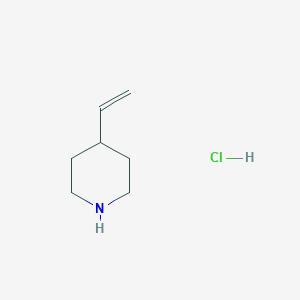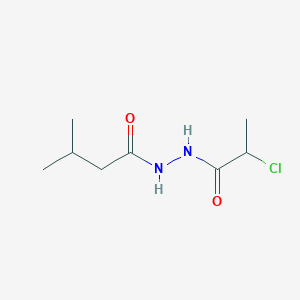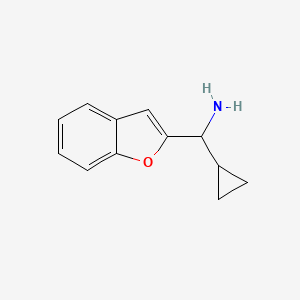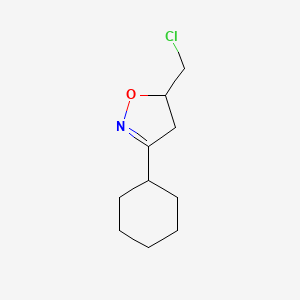![molecular formula C12H16N2O4 B1527996 tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate CAS No. 1346447-37-7](/img/structure/B1527996.png)
tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate
Vue d'ensemble
Description
“tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate” is a chemical compound with the empirical formula C12H16N2O4 . It is a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure .
Molecular Structure Analysis
The molecular weight of this compound is 252.27 . The SMILES string representation is CC©©OC(=O)Nc1ccnc2OCCOc12 , which provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique
Aerobic Reactions and Radical Exchange
Research by Speier et al. (1996) delved into the aerobic reactions of ammonia/3,5-di-tert-butylcatechol Schiff-base condensation products with copper, copper(I), and copper(II), highlighting strong copper(II)−radical ferromagnetic exchange. This study provides insights into the oxidative processes and the formation of complex compounds through radical interactions, showcasing the chemical's potential in catalysis and material science Speier, J., Csihony, J., Whalen, A., & Pierpont, C. (1996). Inorganic Chemistry, 35, 3519-3524.
Photoredox-Catalyzed Amination
Wang et al. (2022) reported a photoredox-catalyzed amination process using o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, developed in their laboratory. This innovative pathway allows for the assembly of 3-aminochromones under mild conditions, highlighting a significant application in synthesizing diverse amino pyrimidines and expanding the utility of this chemical in organic synthesis and material science Wang, Z.-W., Zheng, Y., Qian, Y.-E., et al. (2022). The Journal of Organic Chemistry.
Lithiation Site Control
Smith et al. (2013) explored the lithiation of N-(pyridin-3-ylmethyl)pivalamide, tert-butyl N-(pyridin-3-ylmethyl)carbamate, and other derivatives, demonstrating the control over the site of lithiation. This research is pivotal for understanding the reactivity and selective functionalization of pyridine derivatives, offering valuable insights for synthetic chemistry applications Smith, K., El‐Hiti, G., Alshammari, M., & Fekri, A. (2013). Synthesis, 45, 3426-3434.
Crystal Structure and Hydrogen Bonding
The study by Baillargeon, Lussier, and Dory (2014) on the crystal structure of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate emphasized the significance of hydrogen bonding between acidic protons from alkynes and carbonyl oxygen atoms. This research provides essential details on molecular orientation, dipole moments, and structural properties, contributing to the understanding of molecular interactions in solid states Baillargeon, P., Lussier, T., & Dory, Y. (2014).
Pd-Catalyzed Amidation
Qin et al. (2010) investigated the Pd-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl(Het) halides. This research highlights the compound's utility in forming desired compounds through amidation reactions, underlining its applicability in synthesizing complex organic molecules Qin, L., Cui, H., Zou, D., et al. (2010). Tetrahedron Letters, 51, 4445-4448.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)14-8-4-5-13-10-9(8)16-6-7-17-10/h4-5H,6-7H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEUNDNJZYOFQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C(=NC=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1527915.png)
![tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate](/img/structure/B1527918.png)
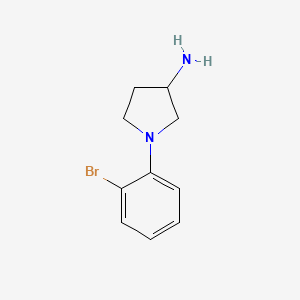
![S-[2-(aminomethyl)phenyl]-2-hydroxy-N-methylethane-1-sulfonamido hydrochloride](/img/structure/B1527922.png)
